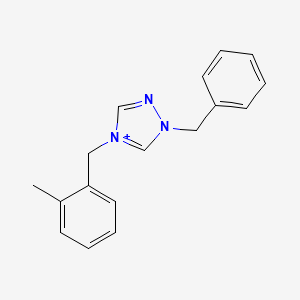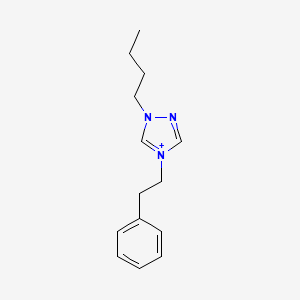
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE): is a graft copolymer consisting of a poly(1-vinylpyrrolidone) backbone with side chains of 1-triacontene. This compound combines the hydrophilic properties of poly(1-vinylpyrrolidone) with the hydrophobic characteristics of 1-triacontene, making it a versatile material for various applications.
Applications De Recherche Scientifique
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer for nanoparticles and as a matrix for drug delivery systems.
Biology: Employed in the development of biocompatible materials for tissue engineering.
Medicine: Utilized in the formulation of hydrogels for wound healing and as a carrier for controlled drug release.
Industry: Applied in the production of coatings, adhesives, and as a dispersing agent in various formulations
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) typically involves the free-radical polymerization of 1-vinylpyrrolidone followed by grafting of 1-triacontene onto the polymer backbone. The process can be carried out under high-pressure conditions to enhance the efficiency and control of the polymerization . The reaction conditions often include temperatures ranging from 323 to 333 K and pressures between 125 to 500 MPa .
Industrial Production Methods: Industrial production of this graft copolymer may utilize bulk polymerization techniques to achieve high molecular weights and low dispersities . The use of non-toxic solvents and catalytic systems is preferred to ensure environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) can undergo various chemical reactions, including:
Oxidation: The poly(1-vinylpyrrolidone) backbone can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups on the polymer.
Substitution: Substitution reactions can occur on the side chains or the backbone, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carbonyl or hydroxyl groups on the polymer backbone.
Mécanisme D'action
The mechanism of action of POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) involves its ability to form stable complexes with various molecules. The poly(1-vinylpyrrolidone) backbone provides hydrophilic properties, while the 1-triacontene side chains offer hydrophobic interactions. This dual functionality allows the copolymer to interact with a wide range of substances, enhancing its utility in different applications .
Comparaison Avec Des Composés Similaires
Poly(1-vinylpyrrolidone): Known for its hydrophilic properties and used in pharmaceuticals and cosmetics.
Poly(1-vinylpyrrolidone-co-vinyl acetate): A copolymer with applications in adhesives and coatings.
Uniqueness: POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) is unique due to its graft structure, which combines the properties of both poly(1-vinylpyrrolidone) and 1-triacontene. This combination provides enhanced versatility and functionality compared to its individual components .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) involves the grafting of 1-triacontene onto poly(1-vinylpyrrolidone) using a radical polymerization reaction.", "Starting Materials": [ "1-vinylpyrrolidone", "1-triacontene", "AIBN (azobisisobutyronitrile)", "toluene", "ethanol", "hexanes" ], "Reaction": [ "Polymerization of 1-vinylpyrrolidone using AIBN as a radical initiator in toluene at 70-80°C for 24 hours to obtain poly(1-vinylpyrrolidone)", "Grafting of 1-triacontene onto poly(1-vinylpyrrolidone) via radical polymerization using AIBN as a radical initiator in toluene at 70-80°C for 24 hours", "Purification of the product by precipitation in ethanol followed by washing with hexanes" ] } | |
Numéro CAS |
136445-69-7 |
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





